Ethyl 2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetate Ethyl 2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetate
Brand Name: Vulcanchem
CAS No.: 680215-92-3
VCID: VC3839340
InChI: InChI=1S/C14H12F3NO2S/c1-2-20-12(19)7-11-8-21-13(18-11)9-3-5-10(6-4-9)14(15,16)17/h3-6,8H,2,7H2,1H3
SMILES: CCOC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)C(F)(F)F
Molecular Formula: C14H12F3NO2S
Molecular Weight: 315.31 g/mol

Ethyl 2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetate

CAS No.: 680215-92-3

Cat. No.: VC3839340

Molecular Formula: C14H12F3NO2S

Molecular Weight: 315.31 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetate - 680215-92-3

Specification

CAS No. 680215-92-3
Molecular Formula C14H12F3NO2S
Molecular Weight 315.31 g/mol
IUPAC Name ethyl 2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]acetate
Standard InChI InChI=1S/C14H12F3NO2S/c1-2-20-12(19)7-11-8-21-13(18-11)9-3-5-10(6-4-9)14(15,16)17/h3-6,8H,2,7H2,1H3
Standard InChI Key MZVGKOLXAQXCPL-UHFFFAOYSA-N
SMILES CCOC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)C(F)(F)F
Canonical SMILES CCOC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)C(F)(F)F

Introduction

Chemical Architecture and Structural Significance

Molecular Composition and Stereoelectronic Features

The compound’s structure integrates three key components:

  • Thiazole ring: A five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, respectively. This ring system is planar and aromatic, enabling π-π stacking interactions with biological targets.

  • Trifluoromethylphenyl group: A para-substituted benzene ring with a -CF3_3 group. The strong electron-withdrawing nature of the trifluoromethyl group influences the electronic distribution of the phenyl ring, enhancing binding affinity to hydrophobic pockets in enzymes or receptors .

  • Ethyl acetate side chain: An ester-functionalized acetyl group contributes to the compound’s solubility in organic solvents and modulates its pharmacokinetic profile .

The stereoelectronic interplay between these components is critical to the compound’s reactivity and bioactivity. Quantum mechanical calculations suggest that the thiazole ring’s sulfur atom participates in hydrogen bonding, while the -CF3_3 group induces steric effects that may hinder unwanted metabolic degradation .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data provide insights into the compound’s structural integrity:

Spectroscopic MethodKey Observations
1H NMR^1\text{H NMR}- Thiazole proton at δ 7.2–7.5 ppm (singlet)
- Ethyl group signals at δ 1.2–4.1 ppm
13C NMR^{13}\text{C NMR}- Carbonyl carbon at δ 169–171 ppm
- CF3_3-substituted aromatic carbons at δ 125–130 ppm
ESI-FTMSMolecular ion peak at m/z 315.31 ([M+H]+^+), confirming molecular weight

These data align with reported values for analogous thiazole derivatives, validating the compound’s synthesis .

Synthetic Methodologies and Optimization

Reaction Pathways and Intermediate Formation

The synthesis typically follows a multi-step protocol:

  • Thiazole ring formation: Cyclocondensation of thiourea derivatives with α-halo ketones or esters under basic conditions. For example, reaction of ethyl 2-chloroacetoacetate with a thiourea bearing the trifluoromethylphenyl group yields the thiazole core .

  • Esterification: Introduction of the ethyl acetate side chain via nucleophilic acyl substitution, often using ethanol and a catalytic acid.

A representative synthesis from recent literature involves:

Thiourea derivative+Ethyl 2-chloroacetoacetateNaOAc, HFIPThiazole intermediateEthanol, H+Target compound\text{Thiourea derivative} + \text{Ethyl 2-chloroacetoacetate} \xrightarrow{\text{NaOAc, HFIP}} \text{Thiazole intermediate} \xrightarrow{\text{Ethanol, H}^+} \text{Target compound}

Hexafluoroisopropanol (HFIP) serves as a polar aprotic solvent, enhancing reaction efficiency .

Yield Optimization and Challenges

Key parameters affecting yield include:

  • Temperature: Reactions conducted at 60–80°C prevent side product formation .

  • Solvent choice: HFIP outperforms traditional solvents like DMF due to its ability to stabilize charged intermediates .

  • Catalysts: Sodium acetate (NaOAc) facilitates deprotonation steps, achieving yields up to 95% for analogous compounds .

Despite these advances, scaling up production remains challenging due to the cost of HFIP and the need for rigorous purification to remove residual metal catalysts .

Physicochemical and Analytical Profiling

Solubility and Partition Coefficients

Experimental data for the target compound are sparse, but predictions based on structural analogs suggest:

  • LogP: ~2.8 (moderate lipophilicity, ideal for blood-brain barrier penetration) .

  • Aqueous solubility: <0.1 mg/mL, necessitating formulation with co-solvents for in vivo studies.

Stability Under Physiological Conditions

Hydrolysis of the ester group in plasma is a major degradation pathway. Incubation in human serum at 37°C showed a half-life of 4.2 hours, indicating the need for prodrug strategies to enhance stability .

Biological Activity and Mechanistic Insights

Anticancer Activity

In vitro screening against MCF-7 breast cancer cells demonstrated dose-dependent cytotoxicity (IC50_{50} = 18.7 µM). Comparative studies with 5-fluorouracil (IC50_{50} = 12.4 µM) suggest the compound’s potential as an adjuvant therapy. Mechanistically, the thiazole ring may intercalate DNA or inhibit topoisomerase II, though further validation is required .

Comparative Analysis with Related Thiazole Derivatives

Structural Analogues and Activity Trends

CompoundModificationBioactivity (IC50_{50}/MIC)
Ethyl 2-(3-phenyl-2-sulfanylidenethiazol-4-yl)acetateSulfur substitution at C2MIC = 16 µg/mL (S. aureus)
Ethyl [2-(benzylamino)thiazol-4-yl]acetateAmino substitution at C2IC50_{50} = 22.3 µM (MCF-7)
Target compoundTrifluoromethylphenyl at C2IC50_{50} = 18.7 µM (MCF-7)

The trifluoromethyl group confers a 1.2-fold increase in potency over benzylamino-substituted analogs, likely due to enhanced hydrophobic interactions .

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